REACTION_CXSMILES
|
[CH2:1]=[O:2].[OH-].[Na+].[CH:5](=[O:12])[CH:6]1[CH2:11][CH2:10][CH:9]=[CH:8][CH2:7]1>>[C:6]1([CH2:1][OH:2])([CH2:5][OH:12])[CH2:11][CH2:10][CH:9]=[CH:8][CH2:7]1 |f:1.2|
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
54
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CC=CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To this solution, cooled externally with an ice-water bath
|
Type
|
CUSTOM
|
Details
|
did not exceed 55° C
|
Type
|
TEMPERATURE
|
Details
|
it was heated at 55° C. for two hours with an external heating
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product precipitated out of the solution
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
was collected by suction filtration
|
Type
|
WASH
|
Details
|
The wet-cake was washed thoroughly in the funnel with copious amount of water (5×100 parts)
|
Type
|
CUSTOM
|
Details
|
to dry in air overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purified by a recrystallization from toluene
|
Name
|
|
Type
|
|
Smiles
|
C1(CC=CCC1)(CO)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |